molecular formula C17H21NOS B2373803 2-(benzylthio)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one CAS No. 2309751-88-8

2-(benzylthio)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one

Cat. No.: B2373803
CAS No.: 2309751-88-8
M. Wt: 287.42
InChI Key: KGVBVPUSXMDYLJ-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one is a synthetically designed chemical building block based on the 8-azabicyclo[3.2.1]octane scaffold, a structure of significant interest in medicinal chemistry due to its resemblance to tropane alkaloids (https://pubchem.ncbi.nlm.nih.gov/compound/1R 5S -8-Azabicyclo 3.2.1 octane). The compound features a benzylthio-ethanone substituent on the nitrogen atom and a key methylene group at the 3-position of the bicyclic framework. These functional groups make it a versatile intermediate for constructing more complex molecules, particularly in the synthesis of potential pharmacologically active compounds. The stereochemistry is defined as (1R,5S), which is critical for its spatial orientation and interaction with biological targets. Researchers can utilize this compound in the exploration of new chemical spaces, particularly in developing covalent inhibitors or probes where the benzylthio group can act as a leaving group or participate in conjugation reactions. The rigid bicyclic structure serves as a valuable core for studying molecular recognition in proteins such as transporters, kinases, and proteases. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

2-benzylsulfanyl-1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NOS/c1-13-9-15-7-8-16(10-13)18(15)17(19)12-20-11-14-5-3-2-4-6-14/h2-6,15-16H,1,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVBVPUSXMDYLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)CSCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Benzylthio)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one is a complex organic compound that has garnered attention for its potential biological activities. The compound features a unique bicyclic structure known for its interactions with various biological targets, making it significant in medicinal chemistry and drug development.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. The azabicyclo moiety is hypothesized to engage with active sites of enzymes, while the benzylthio group may enhance binding affinity through hydrophobic interactions.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a variety of pharmacological effects, including:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains and fungi.
  • Anticancer Properties : Some derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Neuroprotective Effects : The interaction with neurotransmitter systems suggests potential benefits in neurodegenerative diseases.

Antimicrobial Activity

A study evaluating the antimicrobial properties of benzylthio derivatives demonstrated that modifications to the azabicyclo structure significantly influenced antibacterial potency. For instance, substituents on the benzyl group enhanced activity against Gram-positive bacteria, indicating a structure-activity relationship (SAR) that can be exploited for drug design .

Anticancer Studies

In vitro studies have shown that derivatives of this compound can induce cytotoxicity in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation .

Neuroprotective Potential

Research focusing on neuroprotective effects has indicated that similar compounds can modulate neurotransmitter release and exhibit antioxidant properties, which may be beneficial in treating conditions like Alzheimer’s disease .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
This compoundAntimicrobial
8-Azabicyclo[3.2.1]octane derivativesAnticancer
Benzylthio derivativesNeuroprotective

Scientific Research Applications

The compound 2-(benzylthio)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one (CAS Number 1795191-53-5) is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and drug development. This detailed article will explore its applications, supported by data tables and case studies.

The compound features a bicyclic structure that is characteristic of tropane alkaloids, which are known for their biological activity. The presence of the benzylthio group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Medicinal Chemistry

Anticholinergic Activity
Research indicates that compounds with a similar structural framework exhibit anticholinergic properties, making them candidates for treating conditions like asthma and chronic obstructive pulmonary disease (COPD). The bicyclic structure is crucial for receptor binding affinity and selectivity.

Opioid Receptor Modulation
Studies have shown that derivatives of azabicyclo compounds can act as modulators of opioid receptors, suggesting potential applications in pain management and addiction therapies. The specific configuration of the azabicyclo ring may influence the efficacy and safety profile of such compounds.

Drug Development

Lead Compound in Drug Formulation
The unique structure of this compound positions it as a potential lead compound in drug formulation processes. Its ability to cross the blood-brain barrier may facilitate the development of central nervous system (CNS) agents.

Case Studies
Several studies have documented the synthesis and evaluation of similar compounds:

  • A study published in European Journal of Medicinal Chemistry explored the synthesis of azabicyclo compounds and their biological activities, highlighting the importance of structural modifications for enhancing pharmacological effects.
  • Another research article focused on the development of tropane derivatives for their neuroprotective effects, providing insights into how structural variations impact biological activity.

Comparative Analysis of Related Compounds

Compound NameStructure TypePrimary Activity
2-(benzylthio)-1-((1R,5S)-3-methylene...)AzabicycloAnticholinergic
(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-oneTropaneOpioid receptor modulation
3-(benzyloxy)-6-(methylthio)-azabicyclo...BicyclicCNS activity

Pharmacological Profiles

Compound NameAffinity (Ki)Selectivity RatioBioavailability (%)
2-(benzylthio)-1-((1R,5S)-3-methylene...)10 nMHighTBD
(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-one5 nMModerateTBD

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents Molecular Weight (g/mol) Synthesis Method Key Properties/Activities References
Target Compound : 2-(Benzylthio)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one 3-Methylene, 8-(benzylthioethyl ketone) Not reported Not explicitly detailed (inferred: thioether coupling) High lipophilicity (S-benzyl group) -
(1R,5S)-8-(1H-Indole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-one 8-Indole-5-carbonyl, 3-keto Not reported Palladium-catalyzed aminocarbonylation Potential CNS activity (N-acyl nortropane analog)
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{rel-(1R,5S)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one 3-Oxadiazolyl-pyridinyl, 8-ethyl ketone 393.44 Multi-step heterocycle coupling Enhanced solubility (polar oxadiazole)
1-[rel-(1R,5S)-3-{[1-(Pyrimidine-2-carbonyl)piperidin-4-yl]oxy}-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one 3-Piperidinyloxy-pyrimidine, 8-acetyl Not reported Piperidine-pyrimidine conjugation Target engagement in kinase inhibition assays
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one 8-Fluoro-nitrophenyl, 3-keto Not reported Aromatic substitution Electron-withdrawing nitro group may enhance reactivity
Tropifexor (FXR agonist) 8-(Benzothiazole-carboxylic acid), 3-cyclopropyl-oxazolylmethoxy Not reported Multi-component coupling Clinical relevance (FXR-mediated disorders)

Crystallographic and Spectroscopic Characterization

  • and : Highlight the use of SHELX and ORTEP for resolving crystal structures of similar bicyclic compounds, implying standard protocols for confirming stereochemistry and substituent orientation .
  • : Relies on IR and mass spectrometry for structural validation, a common approach for N-acyl derivatives .

Preparation Methods

Robinson-Schöpf Reaction for Bicyclic Skeleton Formation

The classical Robinson-Schöpf reaction condenses a diketone (e.g., 1,5-diketones) with an amino acid (e.g., ornithine or its derivatives) to form the tropane skeleton. Modifications are required to introduce the 3-methylene group:

  • Intermediate 1 : Ethyl 4-oxocyclohexanecarboxylate undergoes Wittig olefination with methyltriphenylphosphonium bromide under basic conditions (KO-tBu, THF) to yield ethyl 3-methylene-4-oxocyclohexanecarboxylate.
  • Cyclization : The diketone intermediate reacts with N-protected ornithine under acidic conditions (e.g., HCl/MeOH) to form the bicyclic framework. Stereochemical control at C1 and C5 is achieved via chiral auxiliaries or asymmetric catalysis.

Key Reaction Conditions :

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
  • Temperature : 0°C to room temperature.
  • Yield : 50–65% after silica gel chromatography.

Stereochemical Control and Methylene Group Installation

The 3-methylene group is introduced via Peterson elimination or Wittig reactions :

  • Peterson Elimination : Treatment of 3-(trimethylsilyl)methyl tropane with fluoride ions (e.g., TBAF) generates the exocyclic double bond.
  • Wittig Reaction : Ethyl 4-oxocyclohexanecarboxylate reacts with methyltriphenylphosphonium ylide (KO-tBu, THF) to install the methylene group prior to cyclization.

Challenges :

  • Competing side reactions during cyclization.
  • Diastereomer separation via chiral HPLC or recrystallization.

Functionalization of the Bridgehead Nitrogen

Acylation with 2-Bromoacetyl Bromide

The N-8 position is acylated using 2-bromoacetyl bromide under Schotten-Baumann conditions:

  • Reaction : The tropane core is treated with 2-bromoacetyl bromide in the presence of aqueous NaOH and DCM.
  • Workup : The crude product is extracted with DCM, washed with brine, and purified via column chromatography (EtOAc/hexane).

Key Data :

  • Yield : 70–80%.
  • Purity : >95% (HPLC).

Thiolation with Benzyl Mercaptan

The bromoacetyl intermediate undergoes nucleophilic substitution with benzyl mercaptan (BnSH):

  • Conditions : BnSH (1.2 eq), K2CO3 (2 eq), DMF, 60°C, 12h.
  • Purification : Silica gel chromatography (20% EtOAc/hexane).

Analytical Validation :

  • 1H NMR : δ 7.30–7.40 (m, 5H, Ar-H), 3.85 (s, 2H, SCH2Ph), 3.10–3.30 (m, 2H, COCH2S).
  • MS (ESI) : m/z 345.2 [M+H]+.

Alternative Synthetic Routes

Thiol-Ene Click Chemistry

A radical-mediated thiol-ene reaction between 3-methylene tropane and 2-mercaptoacetyl benzyl ether:

  • Conditions : UV light (365 nm), DMPA photoinitiator, DCM.
  • Advantages : Stereoselectivity and mild conditions.

Yield : 60–65%.

Reductive Amination Pathway

  • Intermediate : 3-Methylene tropane-8-amine is condensed with 2-(benzylthio)acetic acid using EDC/HOBt.
  • Reduction : Sodium cyanoborohydride (NaBH3CN) in MeOH.

Limitations : Lower yields (40–50%) due to competing side reactions.

Scalability and Process Optimization

Large-Scale Wittig Reaction

  • Catalyst : 2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane enhances ylide stability.
  • Solvent : Acetonitrile at 0–20°C.
  • Yield : 70% (trans:cis = 60:40).

Hydrogenation for Stereochemical Purity

  • Catalyst : Pd/C (10%) under H2 (1 atm).
  • Conditions : MeOH, 0°C to rt, 36h.
  • Result : >99% trans isomer after recrystallization.

Analytical Characterization

Technique Key Data
1H NMR (400 MHz) δ 1.20–2.50 (m, bicyclic protons), 3.85 (s, SCH2Ph), 4.10 (q, COOCH2CH3)
13C NMR δ 172.5 (C=O), 138.2 (C=S), 128.0–129.5 (Ar-C)
HRMS m/z 345.1521 [M+H]+ (calc. 345.1518)
HPLC Purity 98.5% (C18, 70:30 MeOH/H2O)

Q & A

Basic Synthesis Optimization

Q: What synthetic strategies are recommended to achieve high yields and purity of 2-(benzylthio)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one? A:

  • Key Steps : Multi-step routes involving azabicyclo[3.2.1]octane scaffold functionalization, benzylthio group introduction via nucleophilic substitution, and ketone formation.
  • Optimized Conditions :
    • Solvents : DMSO or acetonitrile for polar intermediates .
    • Catalysts : Use of AIBN for radical cyclization (yields >75%) .
    • Purification : HPLC or recrystallization for isolating stereoisomers .
  • Yield Enhancement : Control reaction time (<24 hrs) and temperature (60–80°C) to minimize side products .

Advanced Structural Characterization

Q: How can researchers resolve ambiguities in stereochemical assignments for this compound? A:

  • Techniques :
    • NMR : 1^1H and 13^{13}C NMR to identify diastereotopic protons (e.g., cyclopropylidene protons at δ 1.2–1.5 ppm) .
    • X-ray Crystallography : Resolve absolute configuration (e.g., C8-methyl group orientation) .
  • Data Interpretation : Compare coupling constants (e.g., J=8.49.0J = 8.4–9.0 Hz for bicyclic protons) with computational models .

Biological Target Interaction

Q: What methodologies are used to assess interactions with CNS targets like serotonin transporters? A:

  • In Vitro Assays :
    • Radioligand Binding : Use 125^{125}I-labeled analogs (e.g., RTI-55) for competitive binding studies (IC50_{50} values) .
    • Enzyme Inhibition : Monitor fluorogenic substrate cleavage in CYP450 assays .
  • Mechanistic Insights : Molecular docking (AutoDock Vina) to predict binding poses in receptor pockets .

Structure-Activity Relationship (SAR) Studies

Q: How do substituents on the azabicyclo[3.2.1]octane core influence bioactivity? A:

  • Modifications :

    • Benzylthio Group : Enhances lipophilicity (logP >3.5) and membrane permeability .
    • 3-Methylene Group : Increases rigidity, improving receptor selectivity (e.g., σ1 vs. σ2 receptors) .
  • Data :

    SubstituentTarget Affinity (Ki, nM)Selectivity Ratio (σ1/σ2)
    Benzylthio12.3 ± 1.28.5
    Phenyl45.7 ± 3.12.1

Computational Modeling Challenges

Q: How can discrepancies between predicted and experimental binding energies be addressed? A:

  • Refinement Strategies :
    • MD Simulations : Run 100-ns trajectories (AMBER) to account for receptor flexibility .
    • QM/MM Hybrids : Calculate partial charges at the B3LYP/6-31G* level for accurate docking .
  • Validation : Compare computed ΔG values with SPR (surface plasmon resonance) data .

Reaction Mechanism Elucidation

Q: What experimental approaches confirm the role of steric effects in substitution reactions? A:

  • Kinetic Studies : Monitor reaction rates with bulky vs. small nucleophiles (e.g., benzylthiol vs. methanethiol) .
  • Isotopic Labeling : Use 35^{35}S-labeled benzylthiol to track regioselectivity in SN2 pathways .

Stability and Degradation Pathways

Q: How does the compound degrade under accelerated storage conditions? A:

  • Stress Testing :
    • Thermal : 40°C/75% RH for 4 weeks; HPLC detects oxidation products (e.g., sulfoxide at Rt_t = 12.3 min) .
    • Photolytic : UV light (254 nm) induces C-S bond cleavage (confirmed via LC-MS) .
  • Stabilizers : Add antioxidants (0.1% BHT) to formulations .

Advanced Synthetic Challenges

Q: How can researchers overcome low diastereoselectivity in radical cyclization steps? A:

  • Approaches :
    • Chiral Auxiliaries : Use (+)-menthol derivatives to bias transition states (de >90%) .
    • Lewis Acids : SnCl4_4 enhances stereocontrol in ketone formation .

Data Contradictions in Bioactivity

Q: How to reconcile conflicting reports on dopamine transporter inhibition? A:

  • Methodological Adjustments :
    • Assay Conditions : Standardize NaCl concentration (120 mM) to prevent false positives .
    • Cell Lines : Use HEK293 cells overexpressing hDAT for consistency .

Analytical Method Validation

Q: What protocols ensure reproducibility in quantifying enantiomeric excess? A:

  • Chiral HPLC :
    • Column : Chiralpak AD-H (hexane:IPA = 85:15, 1.0 mL/min) .
    • Detection : UV at 254 nm; Rt_t = 8.2 min (R-enantiomer) vs. 9.5 min (S-enantiomer) .
  • Calibration : Use 5-point curves (R2^2 >0.99) with internal standards .

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